8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-14-9(15)6-5-8-7(2)12-11(16-3)13-10(8)14/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTGVQDHOHKPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC2=C(N=C(N=C21)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181404 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-ethyl-2-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070015-42-6 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-ethyl-2-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-ethyl-2-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine derivatives with pyridine derivatives. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization to form the pyridopyrimidine core . The reaction conditions often include the use of organic solvents such as acetonitrile and bases like triethylamine to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridopyrimidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridopyrimidines with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The primary application of 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one lies in its potential as a lead compound for drug development targeting tyrosine kinase-related diseases, including cancer. Its structural features suggest that it can interact with specific receptors or enzymes involved in cancer pathways, making it a candidate for further pharmacological studies .
2. Kinase Inhibition:
Research indicates that this compound exhibits significant activity against tyrosine kinases. These kinases play a pivotal role in many signaling pathways associated with cancer and other diseases. The ability to inhibit these kinases positions this compound as a promising therapeutic agent in oncology and possibly other conditions influenced by kinase activity.
Chemical Properties and Reactivity
The reactivity of this compound can be attributed to its functional groups. The methoxy and methyl substituents can participate in electrophilic aromatic substitution reactions, while the nitrogen atoms in the pyrido and pyrimidine rings are capable of engaging in nucleophilic reactions. This versatility allows for the synthesis of derivatives that may enhance biological activity or target specificity.
Mechanism of Action
The mechanism of action of 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways that are crucial for cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of overactive kinases can lead to reduced tumor growth and progression.
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]Pyrimidin-7(8H)-ones
Structural and Functional Variations
Key structural differences among analogs lie in substituents at C2 , C4 , C6 , and N8 , which dictate biological activity and selectivity.
Impact of Substituents on Activity
- C2 Position: Methoxy (OMe): Electron-donating groups like OMe may enhance solubility and moderate receptor affinity. In contrast, 2-chloro or 2-sulfonyl groups (e.g., ) improve electrophilicity, aiding covalent binding to kinases . Amino (NH₂): Found in potent inhibitors like PF-04691502, NH₂ groups facilitate hydrogen bonding with ATP-binding pockets in kinases .
- C4 Position: Methyl (Me): Enhances metabolic stability compared to 4-amino or 4-oxo groups. 4-Amino derivatives (e.g., compound 62 in ) show nanomolar BCR kinase inhibition but require careful toxicity profiling . Halo (Br, I): Halogens at C4 enable cross-coupling reactions for diversification (e.g., ), though they may introduce toxicity risks .
N8 Position :
Key Research Findings
Synthetic Flexibility : Microwave-assisted and halogenation protocols enable rapid diversification at C4 and C6, critical for optimizing activity .
Toxicity Profile : 4-Methyl and 4-oxo substituents reduce cytotoxicity compared to 4-H analogs, making them preferable for drug development .
Market Status : Only tasosartan (a dihydro analog) reached clinical trials but was withdrawn, underscoring the need for improved safety in this class .
Biological Activity
8-Ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS No. 2070015-42-6) is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 219.24 g/mol. The structure features a pyrido-pyrimidine ring system that is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of pyrido[2,3-d]pyrimidin-7(8H)-ones is largely attributed to their ability to act as ligands for multiple receptors in the body. Research has shown that these compounds can exhibit significant effects in various therapeutic areas:
- Antitumor Activity : Compounds in this class have been identified as potential tyrosine kinase inhibitors, which are crucial for the treatment of various cancers. Specifically, they have shown efficacy against mammary neoplasms and other tumor types by inhibiting signal transduction pathways involved in cancer progression .
- Cardiovascular Applications : Some derivatives have been investigated for their antihypertensive properties, acting as angiotensin II receptor antagonists and demonstrating potential in managing hypertension and related cardiovascular conditions .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a role in combating infections .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The structural similarity to nitrogen bases allows these compounds to interfere with kinase activity, crucial for cell signaling and proliferation.
- Receptor Binding : The substitution patterns at specific positions on the pyrido-pyrimidine ring influence receptor selectivity and binding affinity, which is vital for targeted therapeutic effects .
Case Studies
Several studies have documented the biological activities of related pyrido[2,3-d]pyrimidin-7(8H)-ones:
- Study on Antitumor Activity : A study highlighted the effectiveness of a specific derivative in inhibiting BCR kinase activity in B lymphoid malignancies. The compound demonstrated nanomolar potency against cancer cell lines while showing low toxicity to normal cells .
- Antihypertensive Effects : Research involving animal models indicated that certain derivatives reduced blood pressure significantly compared to control groups, supporting their potential use as antihypertensive agents .
Data Table: Biological Activities of Pyrido[2,3-d]pyrimidin-7(8H)-ones
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and functional group modifications. For example, analogous pyrido[2,3-d]pyrimidinones are synthesized using intermediates like 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine, followed by amine substitution and cyclization under acidic conditions (e.g., HCl catalysis) . Flash chromatography (DCM/MeOH) is commonly used for purification, yielding ~40–45% pure product. Reaction parameters such as solvent polarity, temperature, and catalyst type (e.g., KF/Al₂O₃ for mild conditions) critically affect yield and purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., DMSO-d₆ solvent at 300 K) and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Key signals include methoxy protons (~δ 3.9–4.0 ppm) and ethyl/methyl group protons (δ 1.2–2.9 ppm). Aromatic protons in the pyrido[2,3-d]pyrimidinone core appear between δ 7.2–8.7 ppm .
- HRMS : Confirm molecular weight with <1 ppm error (e.g., [M + H]+ calculated for C₁₄H₁₈N₃O₂: 260.1399) .
- Purity validation via HPLC (e.g., ≥95% purity at UV 280/310 nm) is recommended .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer : The compound’s solubility depends on substituents. The ethyl and methyl groups enhance lipophilicity, requiring DMSO or ethanol for stock solutions. Stability tests (e.g., pH 7.4 buffer at 37°C over 24 hours) should precede assays. Analogous compounds with methoxy groups show moderate aqueous solubility (~50–100 µM) but may require co-solvents like PEG-400 for in vitro studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations at positions 2, 4, or 8) impact kinase inhibition selectivity?
- Methodological Answer : Substituent effects can be systematically studied via SAR. For example:
- Position 2 : Methoxy groups (vs. methylamino or chloro) reduce steric hindrance, improving binding to ATP pockets in kinases .
- Position 8 : Ethyl groups (vs. cyclopentyl or isopropyl) balance hydrophobicity and steric bulk, affecting target engagement (e.g., IC₅₀ shifts from nM to µM) .
- Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with enzymatic assays (e.g., kinase inhibition profiling) .
Q. How can conflicting bioactivity data (e.g., contradictory IC₅₀ values across studies) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols:
- ATP concentration : Use Km-adjusted levels (e.g., 10 µM ATP for kinases).
- Control compounds : Include staurosporine or dasatinib as benchmarks .
Q. What strategies mitigate off-target effects in cellular models for this compound?
- Methodological Answer :
- Proteome-wide profiling : Use chemical proteomics (e.g., kinobeads) to identify off-target kinases .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance selectivity .
- Co-crystallization : Resolve X-ray structures with primary targets (e.g., Src kinase) to guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
